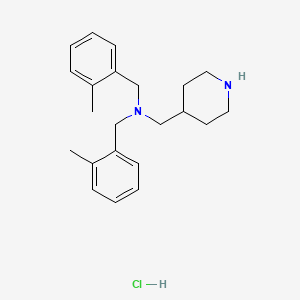

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Beschreibung

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a tertiary amine derivative featuring a piperidin-4-yl core substituted with two 2-methylbenzyl groups and a methanamine moiety.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N,N-bis[(2-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2.ClH/c1-18-7-3-5-9-21(18)16-24(15-20-11-13-23-14-12-20)17-22-10-6-4-8-19(22)2;/h3-10,20,23H,11-17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKIARXLZYSSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(CC2CCNCC2)CC3=CC=CC=C3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-47-5 | |

| Record name | 4-Piperidinemethanamine, N,N-bis[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2-methylbenzyl chloride with piperidine to form N-(2-methylbenzyl)piperidine.

Bis-Substitution Reaction: The intermediate is then subjected to a bis-substitution reaction with another equivalent of 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tertiary amine group and benzyl substituents participate in nucleophilic substitution processes. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

-

Benzylation : Further benzylation with substituted benzyl halides is possible, though steric hindrance from existing 2-methylbenzyl groups may limit reactivity .

Table 1: Example Alkylation Conditions

| Reagent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 7-Phenoxyheptyl bromide | Ethyl ether | LiAlH₄, reflux | Alkylated piperidine derivative | 85% |

Acylation Reactions

The amine reacts with acylating agents (e.g., acyl chlorides or anhydrides) to form amides. For instance:

-

Acetylation : Reaction with 4-(trifluoromethyl)benzoyl chloride in the presence of triethylamine yields N-{4-[1-(7-phenoxyheptyl)piperidin-4-yl]butyl}-4-(trifluoromethyl)benzamide .

-

Steric Effects : Bulky 2-methylbenzyl groups may slow acylation kinetics compared to less hindered amines.

Reduction Reactions

The compound can act as a substrate or intermediate in reduction processes:

-

Amide Reduction : LiAlH₄ reduces amide derivatives (e.g., N-{4-[1-(7-phenoxyheptyl)piperidin-4-yl]butyl}-4-(trifluoromethyl)benzamide) to secondary amines .

-

Catalytic Hydrogenation : Hydrogenation of imine intermediates (e.g., during reductive amination) may occur under Pd/C or Raney Ni catalysis .

Guanylation Reactions

The primary amine group (after deprotection) reacts with thiourea derivatives to form guanidines, a key step in synthesizing kinase inhibitors:

-

Example : Reaction with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea forms protected guanidine intermediates, later deprotected to yield bioactive compounds .

Table 2: Guanylation Protocol

| Substrate | Reagent | Catalyst | Product | TON | Source |

|---|---|---|---|---|---|

| Deprotected piperidinyl amine | 1,3-bis(Boc)-2-methylthiopseudourea | HgCl₂ | Guanidine-Boc protected derivative | 154 |

Enantioselective Catalysis

While not directly reported for this compound, structurally related Mn complexes catalyze enantioselective epoxidations and C–H oxidations with high turnover numbers (TONs up to 1,000) . The piperidine scaffold’s chirality could facilitate asymmetric synthesis if functionalized appropriately.

Stability and Decomposition

-

Acid Sensitivity : The hydrochloride salt dissociates in basic media, releasing the free amine.

-

Thermal Stability : Decomposes above 200°C, with degradation pathways involving cleavage of benzyl-piperidine bonds .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is primarily investigated for its therapeutic potential. Its structural features suggest interactions with various biological targets, particularly neurotransmitter receptors.

Potential Therapeutic Uses

- Neurotransmitter Modulation : Initial studies indicate that this compound may interact with neurotransmitter systems, particularly the endocannabinoid system. This interaction could lead to applications in treating neurological disorders such as anxiety, depression, and pain management.

- Antidepressant Activity : The piperidine ring is a common motif in many antidepressants. Research into similar compounds has shown promising results in enhancing mood and reducing anxiety symptoms, suggesting that N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride may have similar effects .

Neuropharmacology

The compound's ability to modulate neurotransmitter receptors opens avenues for research into its neuropharmacological applications.

Interaction Studies

Research has focused on the binding affinities of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride to various receptors:

| Receptor Type | Binding Affinity | Potential Effects |

|---|---|---|

| Cannabinoid Receptors | TBD | Modulation of pain and mood |

| Serotonin Receptors | TBD | Antidepressant effects |

| Dopamine Receptors | TBD | Potential for treating schizophrenia |

These interactions are critical for understanding the compound's efficacy and safety profile as a therapeutic agent.

Biochemical Probes

Due to its unique structure, N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can serve as a biochemical probe in research settings.

Applications in Research

- Mechanistic Studies : The compound can be used to elucidate the mechanisms of action of various neuroactive substances by serving as a reference standard in pharmacological assays.

- Drug Development : Its structural characteristics make it a candidate for further modification to enhance biological activity or selectivity towards specific receptors .

Wirkmechanismus

The mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Piperidine Position : The position of the piperidine ring (2-yl vs. 4-yl) influences steric and electronic properties. Piperidin-4-yl derivatives (e.g., ) often exhibit enhanced conformational flexibility compared to 2-yl analogs .

- Mono-substituted benzyl derivatives (e.g., 4-fluorobenzyl in ) prioritize selective interactions .

- Functional Groups : Additional moieties like pyrimidine () or benzofuran () introduce hydrogen-bonding or π-stacking capabilities, critical for receptor affinity .

Biologische Aktivität

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a synthetic compound notable for its unique piperidine structure combined with two 2-methylbenzyl groups. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 358.95 g/mol. It is characterized by its solubility in water and exists as a white powder, making it suitable for various pharmaceutical applications.

Synthesis

The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves several key steps:

- Formation of the Benzylamine Intermediate : Reaction of 2-methylbenzyl chloride with piperidine to produce N-(2-methylbenzyl)piperidine.

- Bis-Substitution Reaction : The intermediate undergoes a bis-substitution reaction with another equivalent of 2-methylbenzyl chloride, facilitated by a base such as sodium hydride or potassium carbonate.

- Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

Antimicrobial Properties

Research indicates that compounds containing piperidine derivatives, including N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : Studies show that related piperidine derivatives demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .

- Antifungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

The biological activity of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in microbial growth inhibition. The exact mechanisms are still under investigation but may involve modulation of enzyme activities or receptor interactions that disrupt microbial processes .

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of substituent patterns on the piperidine ring in influencing biological activity. For instance, modifications at different positions on the benzyl groups can lead to variations in antimicrobial efficacy, suggesting that careful structural optimization could enhance therapeutic outcomes .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its analogs:

- A study examining various piperidine derivatives found that those with electron-donating or electron-withdrawing groups exhibited enhanced antibacterial properties, emphasizing the significance of structural modifications in developing effective antimicrobial agents .

- Another research effort focused on dual-targeted approaches for treating neurodegenerative diseases using similar piperidine structures demonstrated promising results in inhibiting amyloid beta aggregation and cholinesterase activity, indicating broader therapeutic potentials beyond antimicrobial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination, where 4-(aminomethyl)piperidine reacts with 2-methylbenzyl halides in the presence of a reducing agent (e.g., NaBH₄ or catalytic hydrogenation). Yield optimization involves controlling reaction temperature (e.g., 0–25°C), using excess alkylating agents (2-methylbenzyl bromide), and employing polar aprotic solvents (e.g., DMF or acetonitrile). Purification via recrystallization (ethanol/water) or reverse-phase HPLC is recommended to achieve >95% purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS guidelines, researchers should:

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store the compound in a tightly sealed container under inert gas (argon) at 2–8°C to minimize degradation .

Q. How can solubility and stability be assessed for this hydrochloride salt in aqueous buffers?

- Methodological Answer : Conduct solubility screening in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~260 nm). Stability is evaluated via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Hydrolysis under acidic/basic conditions (e.g., 0.1M HCl/NaOH) should also be tested .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound, such as regiochemistry of the piperidine substituents?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Compare coupling constants (e.g., axial vs. equatorial protons on piperidine) and NOESY for spatial proximity of 2-methylbenzyl groups.

- X-ray crystallography : To confirm absolute configuration and packing interactions.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., m/z 386.2152 for [M+H]+) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Verify compound integrity via HPLC-ELSD and elemental analysis.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

- Metabolite interference : Use LC-MS to identify degradation products in biological matrices .

Q. What strategies are effective in studying the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer :

Incubation : Mix compound (1 µM) with liver microsomes (human/rat) and NADPH regenerating system at 37°C.

Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.

Analysis : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Calculate half-life (t½) using first-order kinetics .

Q. How can computational modeling predict interactions between this compound and CNS targets (e.g., sigma receptors)?

- Methodological Answer :

- Docking studies : Use Schrödinger Maestro to model ligand-receptor interactions, focusing on piperidine’s amine and benzyl hydrophobic pockets.

- MD simulations : Assess binding stability (50 ns trajectories) with AMBER22. Validate predictions via SPR (surface plasmon resonance) for binding affinity (KD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.